molecular formula C27H31ClO9 B13439382 Dapagliflozin Triacetate

Dapagliflozin Triacetate

Cat. No.: B13439382
M. Wt: 535.0 g/mol
InChI Key: IBDLDDROVCTNCT-MMKSVXGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapagliflozin Triacetate is a derivative of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine. This compound has also shown efficacy in treating heart failure and chronic kidney disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dapagliflozin involves several steps, starting from gluconolactoneThe final product is obtained after acetylation and reduction steps .

    Protection of Gluconolactone: Gluconolactone is protected using trimethylsilyl chloride in the presence of N-methylmorpholine and tetrahydrofuran (THF).

    Introduction of Aryl Group: The protected gluconolactone is reacted with aryl lithium, obtained from aryl bromide and n-BuLi.

    Acetylation and Reduction: The intermediate product is acetylated using acetic anhydride and then reduced using triethylsilane and boron trifluoride etherate.

Industrial Production Methods

Industrial production of dapagliflozin involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Dapagliflozin undergoes several types of chemical reactions, including:

    Oxidation: Dapagliflozin can be oxidized to form oxo dapagliflozin.

    Reduction: Reduction reactions can produce desethyl dapagliflozin.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products

The major products formed from these reactions include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .

Scientific Research Applications

Dapagliflozin Triacetate has a wide range of scientific research applications:

Mechanism of Action

Dapagliflozin Triacetate exerts its effects by inhibiting the SGLT2 protein in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion. Additionally, it reduces sodium reabsorption, which can lower blood pressure and improve cardiovascular outcomes .

Comparison with Similar Compounds

Similar Compounds

    Canagliflozin: Another SGLT2 inhibitor used for type 2 diabetes and cardiovascular diseases.

    Empagliflozin: Known for its cardiovascular benefits and used in similar therapeutic areas.

    Ertugliflozin: Primarily used for type 2 diabetes management

Uniqueness

Dapagliflozin Triacetate is unique due to its high selectivity for SGLT2 over SGLT1, which minimizes gastrointestinal side effects. It also has a favorable safety profile and has been approved for use in heart failure patients, regardless of their diabetes status .

Biological Activity

Dapagliflozin triacetate is a sodium-glucose co-transporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). Its biological activity encompasses a range of metabolic effects, including glycemic control, weight reduction, and potential cardiovascular benefits. This article reviews the biological activity of this compound, supported by clinical studies, proteomic and metabolomic analyses, and pharmacokinetic data.

This compound functions by inhibiting the SGLT2 protein in the renal proximal tubules, which reduces glucose reabsorption and increases urinary glucose excretion. This mechanism leads to lower blood glucose levels without relying on insulin secretion. The inhibition of SGLT2 also influences other metabolic pathways, contributing to weight loss and improved cardiovascular outcomes.

Glycemic Control

Clinical studies have consistently shown that dapagliflozin significantly lowers glycated hemoglobin (HbA1c) levels. A meta-analysis reported an average reduction in HbA1c of approximately 0.5% to 0.73% over 24 to 52 weeks of treatment . In a recent study involving 1,960 patients, those who initiated dapagliflozin as an add-on therapy experienced a greater reduction in HbA1c compared to those who switched therapies .

StudyPopulationHbA1c Reduction (%)Weight Loss (kg)Duration (weeks)
Meta-analysisVarious0.50 - 0.732.0 - 3.324 - 52
Real-world study1,960 patients-0.73-1.6126

Weight Management

Dapagliflozin is associated with weight loss in T2DM patients, attributed to its mechanism of increasing glucose excretion and reducing caloric intake from glucose . On average, patients lose about 1.6 kg to 3.3 kg during treatment periods ranging from 24 to 104 weeks .

Proteomic and Metabolomic Changes

Recent research has explored the proteomic and metabolomic effects of dapagliflozin on newly diagnosed T2DM patients. A study found significant changes in serum proteins and metabolites after 12 weeks of treatment:

  • Proteins : 38 differentially abundant proteins were identified, including increases in sex hormone-binding globulin and decreases in complement C3.
  • Metabolites : Changes included increases in certain metabolites linked to glucose metabolism and decreases in uric acid levels.

These findings suggest that dapagliflozin not only aids glycemic control but also impacts broader metabolic pathways .

Safety Profile

While generally well-tolerated, dapagliflozin has been associated with an increased risk of genitourinary infections due to its mechanism of promoting glucosuria. Reports indicate a higher incidence of urinary tract infections (UTIs) compared to placebo . Monitoring for renal function changes is also necessary as dapagliflozin can lead to reversible alterations in renal performance .

Case Studies

Case Study: Efficacy in Real-World Settings
In a multicenter retrospective study conducted in Taiwan, patients initiating dapagliflozin showed significant improvements in clinical parameters after six months:

  • HbA1c reduction: -0.73%
  • Weight loss: -1.61 kg
  • Blood pressure reduction: -3.6/-1.4 mmHg

The study highlighted that nearly 80% of patients achieved at least a 1% reduction in HbA1c .

Properties

Molecular Formula

C27H31ClO9

Molecular Weight

535.0 g/mol

IUPAC Name

[(2R,3R,4R,5S,6S)-4,5-diacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-(hydroxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C27H31ClO9/c1-5-33-21-9-6-18(7-10-21)12-20-13-19(8-11-22(20)28)24-26(35-16(3)31)27(36-17(4)32)25(34-15(2)30)23(14-29)37-24/h6-11,13,23-27,29H,5,12,14H2,1-4H3/t23-,24+,25-,26+,27+/m1/s1

InChI Key

IBDLDDROVCTNCT-MMKSVXGCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.